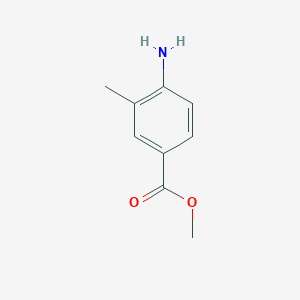

Methyl 4-amino-3-methylbenzoate

Übersicht

Beschreibung

Methyl 4-amino-3-methylbenzoate is an organic compound with the molecular formula C9H11NO2. It is commonly used in drug synthesis and chemical research. This compound appears as a white crystalline powder and has a distinct molecular structure, which includes a benzene ring with amino, methyl, and methoxycarbonyl substituents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-methylbenzoate can be synthesized through various methods. One common approach involves the reduction of 3-methyl-4-nitrobenzoic acid. The process includes the following steps :

Reduction: 3-methyl-4-nitrobenzoic acid is dissolved in methanol, and 5% palladium on carbon (Pd/C) is added as a catalyst. The mixture is hydrogenated at 48 psi H2 for 24 hours.

Filtration: The catalyst is removed by suction filtration.

Concentration: The filtrate is concentrated under reduced pressure to obtain this compound as a white solid.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-3-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can undergo acylation, sulfonation, and other substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Acyl chlorides and sulfonyl chlorides are commonly used reagents.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amino derivatives.

Substitution: Acylated or sulfonated products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-amino-3-methylbenzoate serves as a critical intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the preparation of telmisartan , an angiotensin II receptor antagonist effective in treating hypertension and metabolic disorders. Research indicates that telmisartan can also aid in managing conditions associated with metabolic syndrome, such as obesity .

Table 1: Pharmaceutical Applications of this compound

| Application | Compound Name | Use Case |

|---|---|---|

| Angiotensin Blocker | Telmisartan | Treatment of hypertension |

| Neuroprotective Agent | Hydrazones | Potential treatment for Alzheimer's |

Agrochemicals

The compound is also utilized in synthesizing agrochemicals, where it acts as a precursor for various herbicides and pesticides. Its chemical structure allows for modifications that enhance the efficacy of these agricultural products.

This compound exhibits several biological activities primarily due to its role as a precursor in drug synthesis. Its derivatives have shown promise in targeting the renin-angiotensin system, which plays a crucial role in blood pressure regulation and fluid balance.

Case Study: Neuroprotective Hydrazones

Research has demonstrated that derivatives of this compound can be synthesized into neuroprotective hydrazones. These compounds have been studied for their potential to protect neuronal cells from damage associated with Alzheimer’s disease .

Industrial Applications

In industrial settings, this compound is employed in producing materials with specific optical and electrical properties. Its application in developing covalent organic frameworks (COFs) has opened new avenues for innovative material synthesis .

Table 2: Industrial Applications of this compound

| Industry | Application | Description |

|---|---|---|

| Material Science | COFs | Used in chiral separation and catalysis |

| Chemical Manufacturing | Synthesis of intermediates | Essential for various industrial chemicals |

Wirkmechanismus

The mechanism of action of methyl 4-amino-3-methylbenzoate involves its interaction with specific molecular targets and pathways . For example, in the synthesis of neuroprotective hydrazones, it interacts with enzymes and receptors involved in neuroprotection. In the case of angiotensin II receptor antagonists, it selectively blocks ATI receptors, preventing the binding of angiotensin II and thereby reducing blood pressure.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-amino-3-methylbenzoate can be compared with similar compounds such as methyl 3-amino-4-methylbenzoate . While both compounds have similar molecular structures, their substituent positions differ, leading to variations in their chemical reactivity and applications. This compound is unique due to its specific substituent positions, which confer distinct properties and reactivity.

List of Similar Compounds

- Methyl 3-amino-4-methylbenzoate

- Methyl 4-aminobenzoate

- Methyl 3-methylbenzoate

Biologische Aktivität

Methyl 4-amino-3-methylbenzoate, also known by its CAS number 18595-14-7, is a compound of considerable interest in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Melting Point | 115-117 °C |

| Boiling Point | 314.8 ± 22.0 °C at 760 mmHg |

| Flash Point | 167.5 ± 19.9 °C |

| LogP | 1.87 |

These properties indicate that the compound is a stable organic molecule with moderate lipophilicity, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-4-aminobenzoic acid with methanol in the presence of a dehydrating agent such as concentrated sulfuric acid. This reaction yields the desired methyl ester through an esterification process, followed by purification methods including crystallization from ethanol solutions .

Biological Activity

This compound exhibits various biological activities, primarily due to its role as an intermediate in the synthesis of pharmaceutical compounds such as telmisartan, an angiotensin II receptor blocker used in managing hypertension and metabolic disorders . The compound's structure allows it to interact with biological systems effectively.

Pharmacological Implications

- Metabolic Syndrome : Research indicates that derivatives of this compound can be utilized in treating conditions associated with metabolic syndrome, particularly obesity and related disorders .

- Angiotensin II Receptor Blockade : As a precursor to telmisartan, this compound plays a crucial role in developing drugs that target the renin-angiotensin system, which is vital for regulating blood pressure and fluid balance .

Case Studies

Several studies have investigated the pharmacological effects of compounds derived from this compound:

- Study on Obesity : In a study involving diet-induced obese mice, telmisartan demonstrated significant effects on weight management and metabolic parameters, highlighting the therapeutic potential of compounds derived from this compound .

- Cardiovascular Health : Another study explored the impact of telmisartan on cardiovascular health, showing improvements in blood pressure regulation and reduction in cardiovascular risks associated with obesity .

Eigenschaften

IUPAC Name |

methyl 4-amino-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIPSMIKSRYZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371613 | |

| Record name | Methyl 4-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18595-14-7 | |

| Record name | Methyl 4-amino-3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18595-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-amino-3-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the improved synthesis method for Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate from Methyl 4-amino-3-methylbenzoate?

A1: The improved synthesis method, as described in the research, offers a more efficient and cost-effective way to produce Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate []. This is achieved by first reacting this compound with butyryl chloride in chloroform, followed by a controlled nitration step using 95% fuming nitric acid at low temperatures. This results in a significantly higher overall yield (88%) compared to previous methods, making it potentially more suitable for large-scale production.

Q2: How does the molecular structure of this compound influence its reactivity?

A2: this compound possesses several reactive sites that make it a versatile starting material for various chemical transformations. The presence of both an amino group (-NH2) and a methyl ester group (-COOCH3) allows for a range of reactions, including amidation, nitration, and reduction. The methyl group on the benzene ring can also participate in reactions, as seen in the synthesis of 2-n-propyl-4-methyl-6-(methoxycarbonyl)-benzimidazole []. The specific position of the amino and methyl substituents on the benzene ring (positions 3 and 4) further influences the reactivity and regioselectivity of these reactions.

Q3: What insights do we gain from the crystal structure of this compound?

A3: The crystal structure analysis reveals key details about the spatial arrangement of atoms and intermolecular interactions in this compound []. It confirms that both the methyl carbon and amino nitrogen atoms lie in the same plane as the benzene ring. Furthermore, the structure highlights the presence of intramolecular hydrogen bonding (C—H⋯O) that forms a stable five-membered ring. This planar ring is nearly coplanar with the benzene ring, influencing the molecule's overall conformation. The study also identifies intermolecular N—H⋯O hydrogen bonds, which contribute to the formation of chains along the crystallographic c-axis and stacking along the b-axis.

Q4: What are the potential applications of this compound in organic synthesis?

A4: this compound serves as a valuable building block for synthesizing more complex molecules. For instance, it is a precursor in the multi-step synthesis of Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate []. This compound likely holds potential as a pharmaceutical intermediate or for research purposes in medicinal chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.